molecular formula C6H12ClFN2O B13578627 3-fluoro-N-methylpyrrolidine-3-carboxamidehydrochloride

3-fluoro-N-methylpyrrolidine-3-carboxamidehydrochloride

Cat. No.: B13578627
M. Wt: 182.62 g/mol
InChI Key: KCJNJNSOHDPMRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-fluoropyrrolidine with N-methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:

  • 3-chloro-N-methylpyrrolidine-3-carboxamide hydrochloride
  • 3-bromo-N-methylpyrrolidine-3-carboxamide hydrochloride
  • 3-iodo-N-methylpyrrolidine-3-carboxamide hydrochloride

These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical properties and reactivity. The presence of a fluorine atom in 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride imparts unique characteristics, such as increased stability and specific interactions with biological targets.

Properties

Molecular Formula

C6H12ClFN2O

Molecular Weight

182.62 g/mol

IUPAC Name

3-fluoro-N-methylpyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H11FN2O.ClH/c1-8-5(10)6(7)2-3-9-4-6;/h9H,2-4H2,1H3,(H,8,10);1H

InChI Key

KCJNJNSOHDPMRB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CCNC1)F.Cl

Origin of Product

United States

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